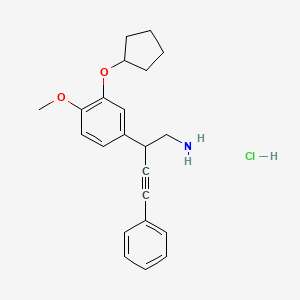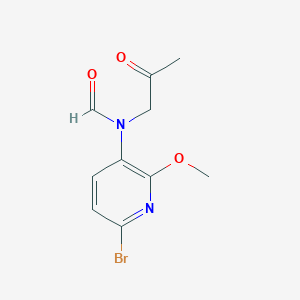![molecular formula C7H8F3N3 B1508072 1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]methanamine CAS No. 1196145-27-3](/img/structure/B1508072.png)
1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]methanamine
Overview
Description
“1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]methanamine” is a chemical compound with the molecular formula C7H8F3N3 . It is a derivative of pyrimidine, which is an essential base component of the genetic material of deoxyribonucleic acid .
Synthesis Analysis
The synthesis of pyrimidinamine derivatives has been a hot topic in the pesticide field for many years because of their excellent biological activity . A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring substituted with a methyl group at the 4th position and a trifluoromethyl group at the 6th position .
Chemical Reactions Analysis
The trifluoromethyl group is a functional group that has the formula -CF3. The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom . Various methods exist to introduce this functionality. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .
Scientific Research Applications
Inhibition of Cytochrome P450 Isoforms
The selectivity of chemical inhibitors for cytochrome P450 (CYP) isoforms in human liver microsomes is critical for understanding drug-drug interactions. Potent and selective chemical inhibitors are used to determine the involvement of specific CYP isoforms in drug metabolism. This understanding aids in predicting potential drug-drug interactions when multiple drugs are coadministered, highlighting the importance of studying compounds like 1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]methanamine in pharmacokinetics and pharmacodynamics (Khojasteh et al., 2011).
Tautomerism of Nucleic Acid Bases
Research into the tautomerism of purine and pyrimidine bases, particularly how changes in the environment of the base can affect tautomeric equilibria, is essential for understanding genetic mutations and drug interactions with DNA and RNA. The study of molecular interactions on tautomeric equilibria provides insights into the biological significance of such changes, which could lead to spontaneous mutation (Person et al., 1989).
Chemistry and Properties of Pyrimidines
The chemistry and properties of pyrimidines, including their complexes, have been extensively reviewed. These compounds exhibit a range of properties such as spectroscopic properties, structures, magnetic properties, biological, and electrochemical activity. This wide range of properties underscores the importance of pyrimidines in scientific research for developing new applications in various fields (Boča et al., 2011).
Anti-Cancer Properties
Pyrimidine-based scaffolds have demonstrated significant anticancer activity through various mechanisms, indicating their potential to interact with diverse enzymes, targets, and receptors. This review of patent literature underscores the ongoing interest and promising activity displayed by pyrimidine-based compounds, positioning them as potential drug candidates for future cancer therapies (Kaur et al., 2014).
Mechanism of Action
Target of Action
The primary targets of 1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]methanamine are currently unknown . This compound is part of a collection of unique chemicals provided to early discovery researchers
Biochemical Pathways
Without knowledge of the compound’s primary targets, it is difficult to summarize the affected pathways and their downstream effects .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability .
Properties
IUPAC Name |
[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3/c1-4-2-5(7(8,9)10)13-6(3-11)12-4/h2H,3,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTNJYLLZGPDTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,4abeta,8aalpha)-6beta-[(S)-1-(tert-Butyldimethylsiloxy)-3-iodo-2-propenyl]-7beta,8beta-bis(tert-butyldimethylsiloxy)octahydropyrano[3,2-b]pyran-2beta-acetaldehyde](/img/structure/B1507998.png)

![3-Bromo-7,8,9,10-tetrahydro-6H-pyrido[3',2':4,5]imidazo[1,2-d][1,4]diazepine](/img/structure/B1508011.png)
![1,3-Dimethyl-1H-thieno[2,3-c]pyrazole](/img/structure/B1508023.png)
![Benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1508024.png)
![2-(1,3-Dioxoisoindolin-2-yl)-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile](/img/structure/B1508026.png)
![Tert-butyl 3-iodo-5-(1-methyl-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B1508036.png)



![2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine](/img/structure/B1508045.png)


